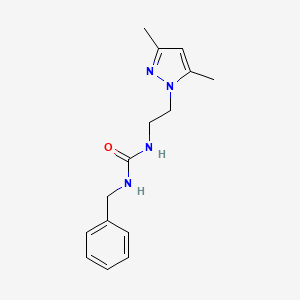![molecular formula C12H15N3O4S B2442364 3-[5-(aminosulfonyl)-1-ethyl-1H-benzimidazol-2-yl]propanoic acid CAS No. 847782-00-7](/img/structure/B2442364.png)
3-[5-(aminosulfonyl)-1-ethyl-1H-benzimidazol-2-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(Aminosulfonyl)-1-ethyl-1H-benzimidazol-2-yl]propanoic acid (3-AEP) is an organic compound and a derivative of propanoic acid. It is an important building block in organic synthesis and is widely used in the production of pharmaceuticals and other chemicals. 3-AEP is also known as 5-amino-2-benzimidazolepropionate and has the molecular formula C9H11N2O4S. 3-AEP is used as a reagent in many organic syntheses, as a catalyst in the synthesis of heterocycles, and as an inhibitor of enzymes.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 3-[5-(aminosulfonyl)-1-ethyl-1H-benzimidazol-2-yl]propanoic acid involves the reaction of 1-ethyl-1H-benzimidazole-2-carboxylic acid with chloroacetic acid, followed by reaction with sodium sulfite and ammonium chloride to form the intermediate compound. The intermediate is then reacted with sodium nitrite and hydrochloric acid to form the diazonium salt, which is subsequently reacted with sodium sulfite and sodium hydroxide to form the final product.
Starting Materials
1-ethyl-1H-benzimidazole-2-carboxylic acid, Chloroacetic acid, Sodium sulfite, Ammonium chloride, Sodium nitrite, Hydrochloric acid, Sodium hydroxide
Reaction
1. 1-ethyl-1H-benzimidazole-2-carboxylic acid is reacted with chloroacetic acid in the presence of a catalyst to form 3-(1-ethyl-1H-benzimidazol-2-yl)propanoic acid., 2. The intermediate compound is then reacted with sodium sulfite and ammonium chloride in the presence of a reducing agent to form 3-(1-ethyl-1H-benzimidazol-2-yl)-2-sulfonatopropionic acid., 3. The intermediate is then reacted with sodium nitrite and hydrochloric acid to form the diazonium salt., 4. The diazonium salt is then reacted with sodium sulfite and sodium hydroxide to form 3-[5-(aminosulfonyl)-1-ethyl-1H-benzimidazol-2-yl]propanoic acid.
Aplicaciones Científicas De Investigación
3-AEP is widely used in scientific research as a reagent for organic synthesis, as an inhibitor of enzymes, and as an inhibitor of the enzyme dihydrofolate reductase. It has been used to study the mechanism of action of drugs, to investigate the structure and function of proteins, and to study the biochemistry of metabolic pathways. 3-AEP has also been used to study the structure and function of DNA and RNA.
Mecanismo De Acción
3-AEP acts as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of tetrahydrofolate (THF). THF is an important cofactor in many biochemical reactions, including the synthesis of nucleic acids and amino acids. 3-AEP binds to the active site of DHFR, preventing the enzyme from catalyzing the reaction.
Efectos Bioquímicos Y Fisiológicos
3-AEP has a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, yeast, and fungi, as well as the growth of certain cancer cells. It has also been shown to inhibit the activity of certain enzymes, including dihydrofolate reductase, and to inhibit the production of certain hormones. In addition, 3-AEP has been shown to have anti-inflammatory and anti-oxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-AEP is a useful reagent in organic synthesis and has a number of advantages for laboratory experiments. It is relatively inexpensive and can be easily synthesized from a number of starting materials. It is also relatively stable and can be stored for long periods of time. The main limitation of 3-AEP is that it is a relatively weak inhibitor of dihydrofolate reductase, making it less effective than other inhibitors.
Direcciones Futuras
There are a number of potential future directions for research on 3-AEP. These include further studies on its mechanism of action and its biochemical and physiological effects, as well as the development of new syntheses and new applications. It may also be possible to develop new derivatives of 3-AEP with improved properties, such as increased stability or increased potency as an inhibitor of dihydrofolate reductase. Additionally, further studies could be done to explore the potential use of 3-AEP in the treatment of diseases such as cancer.
Propiedades
IUPAC Name |
3-(1-ethyl-5-sulfamoylbenzimidazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-2-15-10-4-3-8(20(13,18)19)7-9(10)14-11(15)5-6-12(16)17/h3-4,7H,2,5-6H2,1H3,(H,16,17)(H2,13,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQLTHCWGBTHMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)N)N=C1CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(aminosulfonyl)-1-ethyl-1H-benzimidazol-2-yl]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-dichlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2442284.png)


![N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N'-(4-fluorobenzyl)ethanediamide](/img/structure/B2442292.png)


![tert-butyl N-[3-(4-chlorophenoxy)-2-oxopropyl]carbamate](/img/structure/B2442298.png)
![7-Chloro-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2442299.png)
![1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2442300.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2442301.png)

![1-(4-Isopropylphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2442303.png)
![2-[(Pyridin-4-yl)methoxy]pyridine](/img/structure/B2442304.png)